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molecular formula C15H22N2O4S B8777711 Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate

Benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate

Cat. No. B8777711
M. Wt: 326.4 g/mol
InChI Key: LESFFOSFFAYYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108980B2

Procedure details

A solution of 190 mg (0.6 mmol) of benzyl 4-(chlorosulfonyl)-1-piperidinecarboxylate in 10 mL THF was treated with a 10-fold excess of 40% aq. dimethylamine and the mixture was stirred at room temperature for 2 hrs. The THF was removed under vacuum. The residue was diluted with water, extracted with CH2Cl2, and dried. Chromatography on alumina, eluting with CH2Cl2, gave 175 mg (89% yield) of benzyl 4-[(dimethylamino)sulfonyl]-1-piperidinecarboxylate as an oil: 1H NMR (CDCl3) δ 7.40-7.30 (m, 5H), 5.13 (s, 2H), 4.31 (m, 2H), 3.10 (tt, J=12.0, 3.7 Hz, 1H), 2.92 (s, 6H), 2.85-2.75 (m, 2H), 2.04 (br d, J=13.7 Hz, 2H), 1.76 (dq, J=12.6, 4.5 Hz, 2H).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[S:2]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)(=[O:4])=[O:3].[CH3:21][NH:22][CH3:23]>C1COCC1>[CH3:21][N:22]([CH3:23])[S:2]([CH:5]1[CH2:10][CH2:9][N:8]([C:11]([O:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:12])[CH2:7][CH2:6]1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
ClS(=O)(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried
WASH
Type
WASH
Details
Chromatography on alumina, eluting with CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(S(=O)(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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